molecular formula C20H36O3 B017681 1-(5,5-Diethoxypentyloxymethyl)adamantane CAS No. 202577-30-8

1-(5,5-Diethoxypentyloxymethyl)adamantane

Cat. No.: B017681
CAS No.: 202577-30-8
M. Wt: 324.5 g/mol
InChI Key: XIRWISUXRAUTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,5-Diethoxypentyloxymethyl)adamantane is a chemical compound belonging to the adamantane family. It is characterized by its unique structure, which includes an adamantane core with a 5,5-diethoxypentyloxymethyl substituent. This compound has a molecular formula of C20H36O3 and a molecular weight of 324.50 g/mol .

Preparation Methods

The synthesis of 1-(5,5-Diethoxypentyloxymethyl)adamantane typically involves the reaction of adamantane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-(5,5-Diethoxypentyloxymethyl)adamantane undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,5-Diethoxypentyloxymethyl)adamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,5-Diethoxypentyloxymethyl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and immune responses .

Comparison with Similar Compounds

1-(5,5-Diethoxypentyloxymethyl)adamantane can be compared with other adamantane derivatives, such as amantadine and memantine. These compounds share a similar adamantane core but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    Amantadine: Primarily used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-(5,5-diethoxypentoxymethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWISUXRAUTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611771
Record name 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202577-30-8
Record name 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.